molecular formula C3H7BrClN B13464333 (2Z)-3-bromoprop-2-en-1-amine hydrochloride

(2Z)-3-bromoprop-2-en-1-amine hydrochloride

Cat. No.: B13464333
M. Wt: 172.45 g/mol
InChI Key: ORSULGFDFNVWBS-ODZAUARKSA-N
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Description

(2Z)-3-bromoprop-2-en-1-amine hydrochloride is an organic compound with the molecular formula C3H6BrN·HCl It is a derivative of allylamine, where the bromine atom is attached to the second carbon of the propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-bromoprop-2-en-1-amine hydrochloride typically involves the bromination of allylamine. One common method is the addition of bromine to allylamine in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to control the regioselectivity and yield of the desired product. The resulting (2Z)-3-bromoprop-2-en-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromination and subsequent acidification can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-bromoprop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding prop-2-en-1-amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

Major Products Formed

    Nucleophilic substitution: Products include azido, thiocyano, and methoxy derivatives of prop-2-en-1-amine.

    Oxidation: Products include oximes and nitriles.

    Reduction: The major product is prop-2-en-1-amine.

Scientific Research Applications

(2Z)-3-bromoprop-2-en-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various functionalized amines and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2Z)-3-bromoprop-2-en-1-amine hydrochloride involves its interaction with biological molecules through nucleophilic substitution reactions. The bromine atom can be replaced by nucleophiles present in biological systems, leading to the formation of new compounds with potential biological activities. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-chloroprop-2-en-1-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine.

    (2Z)-3-iodoprop-2-en-1-amine hydrochloride: Similar structure but with an iodine atom instead of bromine.

    (2Z)-3-fluoroprop-2-en-1-amine hydrochloride: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

(2Z)-3-bromoprop-2-en-1-amine hydrochloride is unique due to the specific reactivity of the bromine atom, which can undergo a variety of substitution reactions. The compound’s ability to form stable intermediates and products makes it valuable in synthetic chemistry and research applications.

Properties

Molecular Formula

C3H7BrClN

Molecular Weight

172.45 g/mol

IUPAC Name

(Z)-3-bromoprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C3H6BrN.ClH/c4-2-1-3-5;/h1-2H,3,5H2;1H/b2-1-;

InChI Key

ORSULGFDFNVWBS-ODZAUARKSA-N

Isomeric SMILES

C(/C=C\Br)N.Cl

Canonical SMILES

C(C=CBr)N.Cl

Origin of Product

United States

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